N-[4-(4-aminophenoxy)phenyl]acetamide molecular weight
N-[4-(4-aminophenoxy)phenyl]acetamide molecular weight
An In-depth Technical Guide to the Molecular Weight of N-[4-(4-aminophenoxy)phenyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of N-[4-(4-aminophenoxy)phenyl]acetamide, with a primary focus on the theoretical and experimental determination of its molecular weight. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental physicochemical properties of the compound. It details authoritative methods for its characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy, and provides a validated synthetic pathway. The protocols and explanations are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness, reflecting field-proven insights and best practices.
Introduction and Scientific Context
N-[4-(4-aminophenoxy)phenyl]acetamide is a diaryl ether derivative characterized by a core structure linking two functionalized phenyl rings. Such motifs are of significant interest in medicinal chemistry and polymer science, often serving as key building blocks (scaffolds) for designing molecules with specific biological activities or material properties. The precise molecular weight of a compound is its most fundamental characteristic, serving as the bedrock for all stoichiometric calculations, analytical quantitation, and structural verification.
An erroneous molecular weight assignment can invalidate entire research pathways, leading to incorrect dosing in pharmacological studies, flawed kinetic models, and improper formulation development. Therefore, this guide emphasizes not just the value of the molecular weight but the rigorous, multi-faceted approach required for its definitive confirmation. As a Senior Application Scientist, the rationale behind selecting specific analytical techniques is to establish a self-validating system where orthogonal methods converge on a single, unambiguous result.
Core Physicochemical & Structural Properties
The identity of N-[4-(4-aminophenoxy)phenyl]acetamide is defined by its molecular structure and associated properties. These identifiers are crucial for database searches, regulatory submissions, and scientific communication.
| Property | Value | Source |
| IUPAC Name | N-[4-(4-aminophenoxy)phenyl]acetamide | PubChem[1] |
| CAS Number | 2687-41-4 | PubChem[1] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem[1] |
| Synonyms | N-Acetyl-4,4'-diaminodiphenyl ether; 4'-(p-Aminophenoxy)acetanilide | PubChem[1] |
The molecular structure, depicted below, is foundational to understanding its properties.
Caption: 2D structure of N-[4-(4-aminophenoxy)phenyl]acetamide.
Theoretical Molecular Weight Calculation
The molecular weight is derived from the molecular formula (C₁₄H₁₄N₂O₂) using the standard atomic weights of its constituent elements. It is essential to distinguish between different mass-related terms:
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Nominal Mass: The integer mass of the most abundant isotope of each atom.
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Average Molecular Weight (or Molar Mass): The weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. This is the value used for stoichiometric calculations in the laboratory (e.g., grams per mole).
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Monoisotopic Mass: The sum of the exact masses of the most abundant isotope of each atom. This is the value measured by high-resolution mass spectrometry.
Calculation of Average Molecular Weight:
Using the standard atomic weights from the IUPAC:
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
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Nitrogen (N): 14.007 u
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Oxygen (O): 15.999 u
Molecular Weight = (14 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) = 168.154 + 14.112 + 28.014 + 31.998 = 242.278 g/mol
This calculated value aligns with publicly available database entries.[1][2][3]
| Mass Type | Value (Da) | Relevance |
| Average Molecular Weight | 242.278 | Bulk stoichiometry (weighing) |
| Monoisotopic Mass | 242.10553 | High-Resolution Mass Spectrometry |
| Nominal Mass | 242 | Low-Resolution Mass Spectrometry |
Authoritative Experimental Verification
Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the gold standard for determining molecular weight, while NMR spectroscopy provides orthogonal confirmation of the molecular structure corresponding to that weight.
Mass Spectrometry (MS)
Expertise & Causality: For a polar, non-volatile molecule like N-[4-(4-aminophenoxy)phenyl]acetamide, Electrospray Ionization (ESI) is the preferred ionization technique. It is a "soft" method that minimizes fragmentation, ensuring the predominant species observed is the intact molecule, typically as a protonated adduct [M+H]⁺. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical. This allows for the measurement of the monoisotopic mass with high precision (typically <5 ppm error), which provides unambiguous confirmation of the elemental composition.
Experimental Protocol: High-Resolution ESI-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol. Dilute this solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the ESI signal.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive Orbitrap).
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Ionization Source Parameters (ESI, Positive Mode):
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Capillary Voltage: +3.5 kV
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Nozzle Voltage: 500 V
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Drying Gas (N₂): 8 L/min at 325 °C
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Sheath Gas (N₂): 11 L/min at 350 °C
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Nebulizer Pressure: 35 psig
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Mass Analyzer Parameters:
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Acquisition Mode: Full Scan
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Mass Range: m/z 100–500
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Resolution: >20,000 (FWHM)
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Data Acquisition: A reference mass standard (e.g., purine) should be infused concurrently to ensure continuous internal mass calibration.
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Data Analysis:
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The theoretical monoisotopic mass of the protonated molecule [C₁₄H₁₄N₂O₂ + H]⁺ is 243.11335 Da .
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Search the acquired spectrum for a peak corresponding to this m/z value.
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Confirm that the measured mass is within 5 ppm of the theoretical value and that the isotopic pattern matches the simulated pattern for C₁₄H₁₅N₂O₂⁺.
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Caption: Workflow for molecular weight verification by ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: While MS confirms the mass, NMR confirms the unique atomic arrangement (constitution) of that mass. A clean NMR spectrum with the correct chemical shifts, integrations, and coupling patterns provides irrefutable evidence that the measured mass corresponds to the correct isomer, N-[4-(4-aminophenoxy)phenyl]acetamide, and not another compound with the same molecular formula.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent for this compound and its residual solvent peak does not interfere with key signals.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire 16-32 scans.
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Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
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Expected ¹H NMR Signals (Predicted):
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~δ 9.8-10.2 (s, 1H): Amide N-H proton.
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~δ 7.5-7.7 (d, 2H): Aromatic protons ortho to the acetamido group.
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~δ 6.8-7.0 (m, 4H): Overlapping aromatic protons from both rings.
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~δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the amino group.
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~δ 5.0-5.3 (s, 2H): Amino N-H₂ protons (broad, may exchange).
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~δ 2.0-2.1 (s, 3H): Acetyl methyl (CH₃) protons.
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¹³C NMR Acquisition:
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Acquire 1024-2048 scans with proton decoupling.
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Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.
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Expected ¹³C NMR Signals (Predicted):
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~δ 168-170: Amide carbonyl carbon.
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~δ 115-155: 8 distinct aromatic carbon signals.
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~δ 24-25: Acetyl methyl carbon.
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Corroborative Synthesis Protocol
To ensure the material being analyzed is indeed the target compound, a well-documented synthetic route is essential. The following two-step procedure is a reliable method for preparing N-[4-(4-aminophenoxy)phenyl]acetamide.
Step 1: Synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide (Williamson Ether Synthesis)
This step involves the nucleophilic aromatic substitution of fluorine from 1-fluoro-4-nitrobenzene by the phenoxide of N-(4-hydroxyphenyl)acetamide (Paracetamol).
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To a stirred solution of N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol) in 200 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (20.7 g, 150 mmol).
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Add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) to the mixture.
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Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by TLC.
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After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.
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The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the nitro-intermediate.
Step 2: Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide (Nitro Group Reduction)
The nitro group of the intermediate is selectively reduced to a primary amine.
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Suspend the crude N-[4-(4-nitrophenoxy)phenyl]acetamide (27.2 g, ~100 mmol) in 250 mL of ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol) to the suspension.
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Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The reaction is typically exothermic.
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Cool the mixture and carefully adjust the pH to ~8-9 by slow addition of a saturated aqueous solution of sodium bicarbonate.
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The resulting slurry is filtered through a pad of celite to remove tin salts.
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The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
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The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, N-[4-(4-aminophenoxy)phenyl]acetamide. Purification can be achieved by recrystallization from an ethanol/water mixture.
Caption: Synthetic pathway for N-[4-(4-aminophenoxy)phenyl]acetamide.
Safety and Handling
While a specific safety data sheet for N-[4-(4-aminophenoxy)phenyl]acetamide is not widely available, its structure suggests handling precautions consistent with other aromatic amines and fine chemical powders.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.[4]
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Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
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First Aid:
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
The molecular weight of N-[4-(4-aminophenoxy)phenyl]acetamide is theoretically calculated to be 242.278 g/mol . This value is authoritatively confirmed through high-resolution mass spectrometry, which measures a monoisotopic mass of 242.10553 Da . Orthogonal verification of the compound's structure via NMR spectroscopy is crucial to ensure the measured mass corresponds to the correct chemical entity. The protocols and rationale detailed in this guide provide a robust framework for the synthesis, characterization, and safe handling of this compound, adhering to the highest standards of scientific integrity for research and development professionals.
References
- The Royal Society of Chemistry. (2014). Supplementary Information. RSC Publishing.
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Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]
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Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo. [Link]
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National Center for Biotechnology Information. (n.d.). N-[4-(4-aminophenoxy)phenyl]acetamide. PubChem Compound Database. [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
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Uppu, R. M. (2023). N-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]
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NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. [Link]
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Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. [Link]
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SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. SpectraBase. [Link]
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Jasinski, J. P., et al. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. [Link]
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NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. [Link]
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Royal Society of Chemistry. (2022). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. RSC Publishing. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. NJ.gov. [Link]
